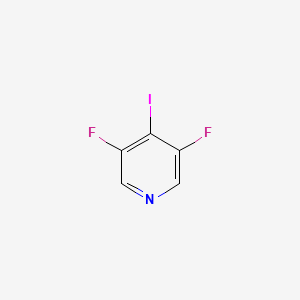

3,5-Difluoro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXDBPYLFQAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718844 | |

| Record name | 3,5-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116099-07-0 | |

| Record name | 3,5-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluoro-4-iodopyridine chemical properties

An In-depth Technical Guide to 3,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring an electron-deficient pyridine ring flanked by two strongly electronegative fluorine atoms and a reactive carbon-iodine bond, establishes it as a versatile and highly valuable building block. This guide provides an in-depth exploration of the core chemical properties, reactivity, and strategic applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the fluoro and iodo substituents provides a powerful handle for selective chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2]

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity. The presence of fluorine atoms significantly modulates the electronic properties of the pyridine ring, while the iodo group serves as the primary reactive site for synthetic elaboration.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1116099-07-0 | [3][4][5] |

| Molecular Formula | C₅H₂F₂IN | [3][5] |

| Molecular Weight | 240.98 g/mol | [3][5] |

| Appearance | Solid | |

| Density | ~2.1 g/cm³ | [4] |

| InChI Key | IOOXDBPYLFQAQH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C(=C(C=N1)F)I)F | [3] |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Synthesis of this compound

While multiple synthetic routes can be envisaged, the preparation of substituted iodopyridines often relies on established methodologies such as the diazotization of an aminopyridine precursor (a variant of the Sandmeyer reaction) or directed ortho-metalation followed by iodination.

Conceptual Synthesis Workflow via Diazotization

A plausible and widely used method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary amine, followed by treatment with an iodide source. This approach offers high yields and regiochemical control.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as cesium carbonate or potassium phosphate (2.0-3.0 eq.). [6]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water. [6]4. Reaction: Heat the mixture (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The residue is purified by column chromatography to yield the 4-substituted-3,5-difluoropyridine product.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [7]This reaction provides a direct route to introduce alkynyl functionalities onto the pyridine ring, which are themselves versatile intermediates for further synthetic transformations.

Causality: This reaction operates via a dual catalytic cycle involving both palladium and copper(I). [8]The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The unique role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center before the final product is released. An amine base is required to deprotonate the alkyne and neutralize the HX byproduct. [7][8]

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling

-

Setup: To a flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). [9]2. Reagent Addition: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine). [9]3. Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.

-

Purification: Purify the crude product via column chromatography to obtain the desired 4-alkynyl-3,5-difluoropyridine.

Applications in Research and Development

The 3,5-difluoropyridine motif is a privileged structure in medicinal chemistry and materials science. [1]

-

Medicinal Chemistry: The introduction of fluorine atoms into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity (logP). [10]this compound serves as a key intermediate for synthesizing novel compounds for oncology, inflammation, and anti-infective research. [1]The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorinated scaffold can participate in favorable electrostatic interactions.

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated pyridine core is used to develop advanced pesticides and herbicides with improved efficacy and tailored environmental persistence profiles. [1][10]* Materials Science: The strong electron-withdrawing nature of the 3,5-difluoropyridine ring makes it a valuable component in the synthesis of functional organic materials. [1]When incorporated into polymers or small molecules, it can tune the electronic properties, leading to applications in organic light-emitting diodes (OLEDs), sensors, and conductive polymers. [1][11]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. While a specific SDS is not detailed here, data from structurally similar compounds provide guidance.

-

Hazards: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. [12]* Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [13][14] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [13][14] * Avoid breathing dust, fumes, or vapors. [12] * Wash hands thoroughly after handling. [14]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14] * For long-term stability, store under an inert atmosphere (e.g., argon) and protect from light. * Keep away from incompatible materials such as strong oxidizing agents. [1][14]

-

References

- This compound | Chemical Properties, Uses, Safety Data & Supplier China. (n.d.). Alchemist-chem.

- This compound | C5H2F2IN | CID 56924439. (n.d.). PubChem.

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com.

- 3-Fluoro-4-iodopyridine - SAFETY D

- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (2025). Benchchem.

- This compound | 1116099-07-0. (n.d.). ChemicalBook.

- This compound | 1116099-07-0. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 3-Fluoro-4-iodopyridine. (2024). Fisher Scientific.

- 3,5-Difluoropyridine SDS, 71902-33-5 Safety D

- 3-Fluoro-4-iodopyridine-2-carbonitrile | CAS 669066-35-7. (n.d.). CymitQuimica.

- This compound | 080085. (n.d.). Oakwood Chemical.

- PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9. (n.d.). ChemicalBook.

- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). Request PDF.

- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.).

- 3,5-Dichloro-4-iodopyridine. (n.d.). Chem-Impex.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). ECHEMI.

- Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. (n.d.).

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.

- 2,6-Difluoro-4-iodopyridine | 685517-71-9. (n.d.). ChemScene.

- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube.

- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.

- 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. CAS 669066-35-7: 3-Fluoro-4-iodopyridine-2-carbonitrile [cymitquimica.com]

- 3. This compound | C5H2F2IN | CID 56924439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. This compound [oakwoodchemical.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. echemi.com [echemi.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Difluoro-4-iodopyridine (CAS: 1116099-07-0): A Cornerstone for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged heterocycle due to its presence in numerous natural products and pharmaceuticals. The strategic introduction of fluorine atoms onto this ring system can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] 3,5-Difluoro-4-iodopyridine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its unique trifunctional nature—a nucleophilic nitrogen, two deactivating yet metabolically stabilizing fluorine atoms, and a versatile iodine handle at the 4-position—offers a powerful platform for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, key reactivity in cornerstone cross-coupling reactions, and its applications in the development of targeted therapeutics. The insights provided herein are grounded in established chemical principles and aim to equip the practicing scientist with the knowledge to effectively utilize this potent synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Physicochemical Data

The key physical and computed properties of this compound are summarized below. These parameters are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1116099-07-0 | [PubChem] |

| Molecular Formula | C₅H₂F₂IN | [PubChem] |

| Molecular Weight | 240.98 g/mol | [PubChem] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point (Predicted) | 184.2 ± 35.0 °C at 760 mmHg | Supplier Data |

| Density (Predicted) | 2.1 ± 0.1 g/cm³ | Supplier Data |

| pKa (Predicted) | -7.48 ± 0.10 | [ChemicalBook] |

| LogP (XLogP3) | 1.7 | [PubChem] |

Safety & Handling

As a halogenated organic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous compounds like 3-fluoro-4-iodopyridine and 3,5-difluoropyridine provide a strong basis for hazard assessment.[3][4][5]

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

-

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of aryl iodides from electron-deficient aromatic systems is through a Sandmeyer-type reaction, proceeding via a diazonium salt intermediate. While direct electrophilic iodination of the 3,5-difluoropyridine ring is challenging due to the deactivating effect of the fluorine atoms, the diazotization of 3,5-difluoro-4-aminopyridine offers a reliable and high-yielding alternative. This approach is well-documented for structurally similar compounds.[6]

An alternative strategy involves the directed ortho-metalation of 3,5-difluoropyridine. In this approach, a strong base like lithium diisopropylamide (LDA) can deprotonate the C4 position, which is acidified by the adjacent fluorine atoms and the ring nitrogen. The resulting lithiated intermediate can then be quenched with an iodine source.

Below are detailed protocols for these two primary synthetic routes.

Protocol 1: Synthesis via Diazotization of 3,5-Difluoro-4-aminopyridine

This method is analogous to the well-established synthesis of similar halopyridines and is the recommended approach for scalability and reliability.[6]

Step 1: Diazotization

-

To a solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3,5-difluoro-4-aminopyridine (1.0 equiv.) portion-wise, ensuring the temperature is maintained below 10 °C.

-

Prepare a solution of sodium nitrite (1.1 equiv.) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

Prepare a solution of potassium iodide (1.5 equiv.) in deionized water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or hexane, or by column chromatography on silica gel.

Protocol 2: Synthesis via Directed Ortho-Metalation

This method is effective for small-scale synthesis and relies on the kinetic acidity of the C4 proton.

-

To a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon), add n-butyllithium (1.1 equiv.) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of 3,5-difluoropyridine (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation.

-

Add a solution of iodine (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Utility: A Hub for Cross-Coupling

The synthetic power of this compound lies in the high reactivity of its carbon-iodine bond, which serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the C4 position highly susceptible to oxidative addition by a Pd(0) catalyst, which is the rate-determining step in many of these transformations. This section details the application of this building block in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and vinyl-substituted aromatic compounds, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[7][8] The reaction couples an organoboron species with an organic halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. This is followed by transmetalation with a boronate complex (formed from the boronic acid and base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

General Protocol:

-

In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the aryl or vinyl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a biarylphosphine ligand like XPhos, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).

-

Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for installing an alkyne moiety, a versatile functional group that can participate in subsequent transformations or act as a rigid linker in bioactive molecules.[9][10] The reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[11]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with a Cu(I) salt to form a highly reactive copper acetylide. This species then undergoes transmetalation to the palladium complex, followed by reductive elimination to afford the 4-alkynyl-3,5-difluoropyridine product.

General Protocol:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.), which also serves as a solvent in some cases.

-

Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Stir the reaction at a suitable temperature (from room temperature to 65 °C) until completion.

-

Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[9][12][13][14] This palladium-catalyzed reaction directly couples an aryl halide with a primary or secondary amine.[15]

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. The amine then coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) is critical for promoting the reductive elimination step and preventing undesired side reactions like β-hydride elimination.[15]

General Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., a Pd-biarylphosphine complex, 1-5 mol%), the phosphine ligand if not using a pre-catalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.).

-

Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.3 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH).

-

Seal the vessel and heat the reaction mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed.

-

After cooling, dilute the mixture with an organic solvent and quench with water or saturated aqueous ammonium chloride.

-

Extract the aqueous layer, combine the organic phases, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3,5-difluoropyridine motif is a highly sought-after scaffold in modern drug design, particularly in the development of kinase inhibitors. The pyridine nitrogen often acts as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

This compound serves as an ideal starting point for the synthesis of libraries of potential kinase inhibitors. Through the cross-coupling reactions described above, a diverse array of substituents can be introduced at the 4-position to probe the structure-activity relationship (SAR) of a target kinase. For example, Suzuki-Miyaura coupling can be used to install various aryl and heteroaryl groups that can occupy hydrophobic pockets in the kinase active site, while Buchwald-Hartwig amination can introduce amine linkers for connecting to other pharmacophoric elements.[7][8] This building block has been instrumental in the exploration of inhibitors for pathways like the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in various cancers.[7]

Conclusion

This compound is a powerful and versatile chemical intermediate that provides a robust entry point for the synthesis of complex, fluorinated pyridine derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient construction of C-C and C-N bonds. This capability, combined with the favorable pharmacological properties imparted by the difluoropyridine core, solidifies its role as a key building block for researchers and scientists in the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. echemi.com [echemi.com]

- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 3,5-Difluoro-4-iodopyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through a highly regioselective Directed ortho-Metalation (DoM) of 3,5-difluoropyridine, followed by iodination. This document offers in-depth scientific rationale for the chosen synthetic strategy, a step-by-step experimental procedure, and a discussion of the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Rationale

This compound is a valuable synthetic intermediate, with its unique electronic properties and substitution pattern making it an attractive scaffold for the introduction of diverse functionalities. The presence of the fluorine atoms significantly influences the reactivity of the pyridine ring, while the iodo group serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The synthesis of this target molecule presents a challenge in achieving the desired regioselectivity. Direct electrophilic iodination of 3,5-difluoropyridine is unlikely to be selective for the 4-position due to the electronic and directing effects of the fluorine and nitrogen atoms. Therefore, a more controlled and regioselective approach is required.

The chosen and most effective strategy is a Directed ortho-Metalation (DoM) . This powerful technique utilizes a directing group on an aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a stabilized carbanion which can then be trapped by an electrophile.[1][2]

In the case of 3,5-difluoropyridine, the two fluorine atoms act as cooperative directing groups. The inductive effect of the fluorine atoms increases the acidity of the protons on the pyridine ring, and their ability to coordinate with the lithium cation of the base directs the deprotonation to the C-4 position, which is ortho to both fluorine atoms.[3][4] This strategy offers excellent regiocontrol, leading to the desired product in high purity and yield.

The Synthetic Pathway: A Visual Overview

The overall synthetic transformation is a two-step, one-pot process:

-

Directed ortho-Metalation: Deprotonation of 3,5-difluoropyridine at the C-4 position using a strong lithium amide base.

-

Iodination: Quenching of the resulting aryllithium intermediate with molecular iodine.

Caption: Synthetic pathway for this compound via Directed ortho-Metalation.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution of each step is critical for success.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Difluoropyridine | ≥97% | Commercially Available | Store under inert atmosphere.[5] |

| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ before use. |

| n-Butyllithium | e.g., 2.5 M in hexanes | Commercially Available | Titrate before use. |

| Iodine | ≥99.8% | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry using a solvent purification system. |

| Saturated aq. Na₂S₂O₃ | Prepared in-house | ||

| Saturated aq. NaCl (Brine) | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | ||

| Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

3.2. Step-by-Step Methodology

Step 1: In situ Generation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF) (approx. 10 mL per 10 mmol of 3,5-difluoropyridine).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Expertise & Experience Insight: The use of a hindered base like LDA is crucial. It is highly basic to effect deprotonation but its steric bulk minimizes the risk of nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with smaller organolithium reagents like n-BuLi.[6]

Step 2: Directed ortho-Metalation

-

In a separate flame-dried flask, prepare a solution of 3,5-difluoropyridine (1.0 equivalent) in anhydrous THF (approx. 5 mL per 10 mmol).

-

Slowly add the solution of 3,5-difluoropyridine dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

Trustworthiness Note: Maintaining a low temperature (-78 °C) is critical during this step to ensure the stability of the aryllithium intermediate and to prevent side reactions.

Step 3: Iodination

-

Prepare a solution of iodine (1.2 equivalents) in anhydrous THF (approx. 5 mL per 10 mmol).

-

Slowly add the iodine solution dropwise to the reaction mixture at -78 °C. A rapid discoloration of the iodine solution upon addition is indicative of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color is discharged.

-

Transfer the mixture to a separatory funnel and add an extraction solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a solid.

Data Summary and Expected Results

| Parameter | Expected Value |

| Starting Material | 3,5-Difluoropyridine |

| Key Reagents | LDA, Iodine |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 3-5 hours |

| Product | This compound |

| Expected Yield | 70-85% |

| Appearance | White to off-white solid |

Mechanistic Considerations and Rationale

The success of this synthesis hinges on the principles of Directed ortho-Metalation. The fluorine atoms serve as directing metalation groups (DMGs).

Caption: Mechanistic workflow for the synthesis of this compound.

-

Coordination: The Lewis acidic lithium ion of the LDA coordinates to the Lewis basic fluorine atoms of 3,5-difluoropyridine. This brings the bulky diisopropylamide base into close proximity to the C-4 proton, an effect known as the Complex-Induced Proximity Effect (CIPE).[3]

-

Deprotonation: The diisopropylamide anion abstracts the proton at the C-4 position, which is the most acidic proton due to the inductive electron-withdrawing effects of the adjacent fluorine atoms. This forms the thermodynamically stable 4-lithio-3,5-difluoropyridine intermediate.

-

Electrophilic Quench: The nucleophilic carbanion of the aryllithium intermediate attacks one of the iodine atoms of the electrophile (I₂), displacing an iodide ion and forming the C-I bond.

Conclusion

The Directed ortho-Metalation of 3,5-difluoropyridine provides a reliable, high-yielding, and highly regioselective route to this compound. The principles outlined in this guide, particularly the choice of a hindered base and strict control of reaction conditions, are paramount for achieving the desired outcome. This method offers a robust platform for the synthesis of this key intermediate, enabling further elaboration into a wide array of complex molecules for applications in drug discovery and materials science.

References

-

Collum, D. B., et al. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society. Available at: [Link]

- Snieckus, V. (1990).

-

Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

-

Myers, A. G., et al. Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

- Cornell University. (2010).

-

Collum, D. B., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. Available at: [Link]

-

Common Organic Chemistry. Lithiation / Iodination. Available at: [Link]

-

ResearchGate. (2013). Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis. Available at: [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. baranlab.org [baranlab.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to 3,5-Difluoro-4-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluoro-4-iodopyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core functionalized with two electron-withdrawing fluorine atoms and a versatile iodine substituent, imparts a valuable combination of reactivity and physicochemical properties. The fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative molecules, making this compound a sought-after intermediate in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, outlines a common synthetic pathway, details its applications in drug discovery, and provides essential safety and handling protocols.

Physicochemical and Structural Properties

This compound is typically a solid compound at room temperature.[2][3] The strategic placement of its substituents governs its chemical behavior. The iodine atom at the 4-position serves as an excellent leaving group and a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The fluorine atoms at the 3- and 5-positions modulate the electronics of the pyridine ring, influencing its reactivity and the properties of its derivatives.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₂IN | [2][4][5] |

| Molecular Weight | 240.98 g/mol | [3][4][5] |

| CAS Number | 1116099-07-0 | [3][4][5] |

| Appearance | Solid | [2][3] |

| Density | 2.1 ± 0.1 g/cm³ | [6] |

| Boiling Point | 184.2 ± 35.0 °C (at 760 mmHg) | [6] |

| InChI Key | IOOXDBPYLFQAQH-UHFFFAOYSA-N | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [3] |

Synthesis and Mechanism

The synthesis of aryl iodides from their corresponding primary amines via a diazotization-iodination reaction is a well-established and reliable method in organic chemistry.[7] This pathway is particularly effective for producing this compound from its 4-amino precursor, offering high selectivity and good yields without the formation of difficult-to-separate isomers.[8]

Rationale for Synthesis Strategy

The choice of a diazotization reaction is based on its efficiency in converting a stable amino group into an excellent leaving group—dinitrogen gas (N₂). The process involves treating the primary aromatic amine with a nitrous acid source (typically sodium nitrite in a strong acid like sulfuric acid) at low temperatures to form a diazonium salt intermediate. This intermediate is highly reactive and can be readily displaced by a nucleophile, in this case, the iodide ion (from a source like potassium iodide), to yield the final iodinated pyridine product. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol

-

Dissolution: The starting material, 3,5-Difluoro-4-aminopyridine, is dissolved in a strong mineral acid (e.g., 30-60% sulfuric acid) with stirring.

-

Cooling: The reaction vessel is cooled to 0–5 °C using an ice-salt bath. This low temperature is crucial for the stability of the forthcoming diazonium salt.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the reaction mixture. The temperature must be strictly maintained below 5 °C during this addition to prevent decomposition and side reactions.

-

Iodination: An aqueous solution of potassium iodide (KI) is then added to the newly formed diazonium salt solution.

-

Reaction & Work-up: The reaction is allowed to warm to room temperature and then gently heated to drive the reaction to completion, observed by the evolution of nitrogen gas. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of ~7. The crude product often precipitates and can be collected by filtration or extracted using an organic solvent like dichloromethane.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hexane) or column chromatography, to yield the pure this compound.

Core Applications in Research and Development

Role as a Pharmaceutical Building Block

This compound is a versatile intermediate in the synthesis of biologically active molecules.[2][9] The incorporation of the 3,5-difluoropyridine moiety into drug candidates can lead to improved pharmacological profiles, including enhanced metabolic stability and better target binding affinity.[1] The carbon-iodine bond provides a reactive site for introducing molecular complexity through various cross-coupling reactions, allowing for the rapid generation of compound libraries for screening. This makes it an invaluable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.[1]

Application Workflow in Drug Discovery

Caption: Role of this compound in a typical drug discovery pipeline.

Other Applications

Beyond pharmaceuticals, this compound and its analogs are utilized in other areas of chemical science:

-

Agrochemical Synthesis: The fluorinated pyridine structure is a common feature in modern herbicides and fungicides, where it contributes to the stability and efficacy of the active ingredients.[1][9]

-

Materials Science: It can be explored as a monomer or intermediate for creating advanced functional materials, such as conductive polymers for electronics.[2][9]

Handling, Storage, and Safety

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate precautions.

Table 2: GHS Safety Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| (Source: Representative data from supplier safety documents)[3] |

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11] Work should be conducted in a well-ventilated fume hood.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[3] It should be kept away from strong oxidizing agents.[2][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11]

-

Inhalation: Move the individual to fresh air.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, seek immediate medical attention.[10][11]

-

Conclusion

This compound stands out as a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly at the carbon-iodine bond, make it an indispensable tool for constructing complex molecular architectures. The strategic inclusion of fluorine atoms provides a proven method for enhancing the pharmacological properties of drug candidates. A thorough understanding of its synthesis, handling requirements, and applications enables researchers to leverage this powerful building block to its full potential in the pursuit of scientific innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. This compound | 1116099-07-0 [sigmaaldrich.com]

- 4. This compound | C5H2F2IN | CID 56924439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

spectroscopic data of 3,5-Difluoro-4-iodopyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-iodopyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1116099-07-0), a key heterocyclic building block in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the objective of this document is to move beyond a simple data repository. Instead, this guide offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopy and extensive field experience. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the unequivocal identification and quality assessment of this compound. The protocols described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique electronic and steric profile that dictates its spectroscopic signature. The pyridine ring is an electron-deficient aromatic system, and the presence of two highly electronegative fluorine atoms at the 3 and 5 positions further withdraws electron density. The iodine atom at the 4-position introduces a heavy atom with a distinct isotopic signature and influences the chemical shifts of adjacent nuclei.

The molecule's C₂ symmetry, with a symmetry axis passing through the nitrogen and C4-I bond, simplifies the NMR spectra by rendering the protons at C2 and C6, the fluorine atoms at C3 and C5, and the carbons C2/C6 and C3/C5 chemically equivalent. This equivalence is a cornerstone of the subsequent spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's carbon-hydrogen framework and the disposition of its fluorine substituents.

¹H NMR Spectroscopy

-

Prediction & Interpretation: Due to the molecule's symmetry, the two protons at positions C2 and C6 are chemically and magnetically equivalent. They are expected to produce a single resonance signal. This signal will be split by the two adjacent, equivalent fluorine atoms at C3 and C5. According to the n+1 rule for coupling to spin-1/2 nuclei, this will result in a triplet (t). The chemical shift is anticipated to be significantly downfield (δ > 8.0 ppm) due to the combined electron-withdrawing effects of the aromatic ring nitrogen and the fluorine atoms.

¹³C NMR Spectroscopy

-

Prediction & Interpretation: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum:

-

C4: The carbon bearing the iodine atom will appear at the lowest field strength among the carbons, but its chemical shift is influenced by the heavy atom effect of iodine.

-

C3/C5: These equivalent carbons are directly bonded to fluorine. They will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be shifted significantly downfield.

-

C2/C6: These equivalent carbons are two bonds away from the fluorine atoms and will show a smaller two-bond carbon-fluorine coupling (²JCF). Their chemical shift is influenced by the adjacent nitrogen atom.

-

¹⁹F NMR Spectroscopy

-

Prediction & Interpretation: The two equivalent fluorine atoms at C3 and C5 will give rise to a single resonance in the ¹⁹F NMR spectrum.[2] This signal will be coupled to the two ortho protons (H2/H6), resulting in a triplet. The chemical shift of fluorine in fluoropyridines is highly sensitive to the electronic environment.[3][4]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.3 | Triplet (t) | ³JHF ≈ 3-5 Hz | H2, H6 |

| ¹³C | ~100 | Singlet | - | C4 |

| ~158 | Doublet | ¹JCF ≈ 240-260 Hz | C3, C5 | |

| ~145 | Triplet | ²JCF ≈ 15-25 Hz | C2, C6 | |

| ¹⁹F | ~ -110 to -130 | Triplet (t) | ³JFH ≈ 3-5 Hz | F3, F5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.[3]

-

Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover a range appropriate for fluorinated aromatics (e.g., -80 to -180 ppm).

-

Use an appropriate reference standard, such as CFCl₃ (0 ppm) or an external standard like hexafluorobenzene (-164.9 ppm).[5]

-

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak for ¹H and ¹³C spectra.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is dominated by vibrations of the aromatic ring and the carbon-halogen bonds.

-

Prediction & Interpretation:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

-

C-F Stretching: A strong absorption band due to C-F stretching is expected in the 1300-1100 cm⁻¹ region.

-

C-I Stretching: The C-I stretching vibration occurs at a lower frequency, typically in the 600-500 cm⁻¹ range.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks (the "fingerprint") that is unique to the molecule.[6]

-

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1300 - 1100 | Strong | C-F Stretch |

| Below 1000 | Medium | C-H out-of-plane bending |

| 600 - 500 | Medium | C-I Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Prediction & Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (240.98 g/mol ).[7] Given that iodine and fluorine are monoisotopic (¹²⁷I and ¹⁹F), the molecular ion peak will be sharp.

-

Fragmentation: Common fragmentation pathways for halopyridines may include the loss of the iodine atom ([M-I]⁺), followed by subsequent fragmentation of the difluoropyridine ring.

-

Summary of Predicted MS Data

| m/z | Predicted Identity |

| 241 | [C₅H₂F₂IN]⁺ (Molecular Ion, M⁺) |

| 114 | [M-I]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Employ a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C).

-

-

MS Method:

-

Use Electron Ionization (EI) at 70 eV, which is a standard method for generating reproducible fragmentation patterns.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous determination of the molecular structure, leveraging the molecule's symmetry and the characteristic couplings between nuclei. IR spectroscopy confirms the presence of key functional groups, particularly the C-F bonds, while mass spectrometry verifies the molecular weight and elemental composition. The data and protocols presented in this guide serve as an authoritative reference for the analysis and quality control of this important chemical intermediate.

References

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 4(113).

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. This compound. [Link]

- Gerken, M., & Gerken, M. (2014). Fluorine-19 Nuclear Magnetic Resonance Spectroscopy. In Encyclopedia of Analytical Chemistry. Wiley.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting Infrared Spectra. (2024). [Link]

Sources

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. biophysics.org [biophysics.org]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. colorado.edu [colorado.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C5H2F2IN | CID 56924439 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Reactivity and Application of 3,5-Difluoro-4-iodopyridine

Abstract

This technical guide provides an in-depth exploration of the reactivity of this compound, a versatile and increasingly important building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural descriptions to offer a mechanistic understanding of the molecule's behavior. We will dissect the electronic influences of its substituents and detail its application in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide includes field-proven experimental protocols, comparative data tables, and detailed mechanistic diagrams to empower scientists in leveraging this powerful synthetic intermediate for the construction of complex molecular architectures.

Introduction: The Unique Chemical Profile of this compound

This compound (CAS: 1116099-07-0, Molecular Formula: C₅H₂F₂IN) is a halogenated pyridine derivative that has emerged as a valuable scaffold in organic synthesis.[1][2] Its synthetic utility is rooted in a unique confluence of electronic and steric properties conferred by its three distinct substituents on the pyridine core.

-

The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the nitrogen atom is strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring. This intrinsic property makes the pyridine core susceptible to nucleophilic attack.

-

Fluorine Substituents (C3, C5): The two fluorine atoms are the most electronegative elements and exert a powerful inductive electron-withdrawing effect (-I). This effect further depletes the ring's electron density, enhancing its electrophilicity, particularly at the C2, C4, and C6 positions. This activation is critical for facilitating reactions like nucleophilic aromatic substitution (SNAr).[3]

-

Iodine Substituent (C4): The carbon-iodine bond is the primary reactive site for a host of transition-metal-catalyzed cross-coupling reactions. Iodine's large atomic radius and the relative weakness of the C-I bond facilitate facile oxidative addition to low-valent metal centers (e.g., Pd(0)), which is the rate-determining step in many catalytic cycles.[4]

This strategic arrangement of substituents creates a molecule with orthogonal reactivity: the C-I bond serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, while the activated ring system presents opportunities for further functionalization via nucleophilic substitution. This guide will explore the practical applications of this reactivity profile.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

The C4-iodine atom is the principal site for palladium-catalyzed cross-coupling, enabling the precise installation of a wide array of molecular fragments. These reactions are foundational to modern drug discovery for exploring structure-activity relationships (SAR).[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[4][6] The reaction couples the 4-pyridyl position with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[7] The choice of base is critical; it activates the organoboron species to form a more nucleophilic borate complex, which is necessary to facilitate the transmetalation step—the transfer of the organic group from boron to the palladium center.[8] Ligand selection is equally crucial; bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and accelerate the final reductive elimination step.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials & Setup:

-

Reactants: this compound (1.0 eq.), Arylboronic acid (1.2 eq.).

-

Catalyst: Pd(PPh₃)₄ (0.05 eq.) or Pd(OAc)₂ (0.02 eq.) with a ligand like SPhos (0.04 eq.).

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 eq.).

-

Solvent: Dioxane/Water (e.g., 4:1 mixture).

-

A reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar and condenser.

-

-

Procedure:

-

To the reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[9] This reaction is notable for its mild conditions and high functional group tolerance, making it vital for synthesizing precursors for pharmaceuticals and organic materials.[10][11]

Causality and Mechanistic Insight: The Sonogashira reaction employs a dual catalytic system.[11] A palladium catalyst facilitates the main cross-coupling cycle (similar to the Suzuki reaction), while a copper(I) co-catalyst activates the alkyne. The copper acetylide intermediate formed is more reactive towards transmetalation with the palladium center than the terminal alkyne itself, significantly accelerating the reaction.[9] An amine is used as both the base and often as a solvent.

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

-

Materials & Setup:

-

Reactants: this compound (1.0 eq.), Terminal alkyne (1.1-1.5 eq.).

-

Catalysts: Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(PPh₃)₂ (0.03 eq.), and Copper(I) iodide (CuI) (0.05-0.1 eq.).

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Anhydrous THF or DMF can be used as a co-solvent.

-

Inert atmosphere reaction setup.

-

-

Procedure:

-

To a dried reaction flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add the degassed amine solvent, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[12][13] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[14]

Causality and Mechanistic Insight: The catalytic cycle mirrors other cross-coupling reactions but with key differences.[15] After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[15] This is the crucial step that enables the final reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[12]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Materials & Setup:

-

Reactants: this compound (1.0 eq.), Amine (1.2 eq.).

-

Precatalyst/Ligand: A pre-formed catalyst like XPhos Pd G3 (0.01-0.05 eq.) or a combination of Pd₂(dba)₃ (0.01 eq.) and a ligand like XPhos or RuPhos (0.02-0.04 eq.).

-

Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

-

Solvent: Anhydrous, degassed toluene or dioxane.

-

Glovebox or Schlenk line technique for handling air-sensitive reagents.

-

-

Procedure:

-

Inside a glovebox, add the palladium source, ligand (if not using a precatalyst), and base to a dry reaction vial.

-

Add this compound and a stir bar.

-

Add the solvent, followed by the amine.

-

Seal the vial tightly and remove it from the glovebox.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by LC-MS.

-

After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with saturated aqueous NH₄Cl.

-

Separate the layers and extract the aqueous phase.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

-

Comparative Data for Cross-Coupling Reactions

| Reaction Type | Typical Catalyst / Ligand | Typical Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | 75-95% |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, Et₃N | 25-60 | 80-98% |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | 70-90% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3,5-difluoropyridine ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).[3] In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen), as this allows the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex.[16]

Causality and Mechanistic Insight: For this compound, the C4 position is doubly activated by the flanking fluorine atoms and the ring nitrogen. A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).[17] The negative charge is delocalized onto the electronegative nitrogen and ortho/para carbons. The subsequent departure of a leaving group restores aromaticity. While iodide is generally a better leaving group than fluoride, the high stability of the C-F bond and specific reaction conditions can influence selectivity. However, in most SNAr reactions on iodo-fluoro-pyridines, the more labile iodide is displaced.[18]

Sources

- 1. This compound | C5H2F2IN | CID 56924439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig_reaction [chemeurope.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Ensuring the Long-Term Integrity of 3,5-Difluoro-4-iodopyridine: A Guide to Stability and Storage

An In-depth Technical Guide

Introduction: The Critical Role of a Key Building Block

3,5-Difluoro-4-iodopyridine is a halogenated pyridine derivative that has emerged as a crucial intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the reactive carbon-iodine bond, make it an invaluable synthon for introducing the difluoropyridyl moiety into target structures, often via cross-coupling reactions.[2] The successful outcome of these syntheses and the reliability of research data are fundamentally dependent on the purity and stability of this starting material. This guide provides a comprehensive overview of the chemical stability of this compound, outlining the scientific principles behind its degradation and offering field-proven protocols for its optimal storage and handling to ensure its integrity from procurement to reaction.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for developing appropriate handling and storage procedures. This compound is a solid at room temperature, a characteristic that influences its vapor pressure and handling requirements.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₂IN | [1][3][4] |

| Molecular Weight | 240.98 g/mol | [3][4][5] |

| Appearance | White to Off-White Solid (Powder/Fibers) | [1][6] |

| Melting Point | 137-138 °C | [4] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [1] |

Core Stability Profile: Understanding Inherent Vulnerabilities

While generally stable under standard ambient conditions, the chemical structure of this compound contains several features that render it susceptible to degradation under specific environmental pressures.[1] A proactive storage strategy is predicated on understanding and mitigating these vulnerabilities.

Key Sensitivities and Degradation Pathways

The primary threats to the stability of this compound are exposure to atmospheric moisture, light, excessive heat, and incompatible chemical agents.

-

Hydrolytic Instability: High humidity environments present a significant risk. The compound can absorb moisture, which may lead to side reactions such as hydrolysis.[1] While the pyridine ring itself is relatively stable, adsorbed water can facilitate various degradation pathways, especially in the presence of other impurities.

-

Photosensitivity: Several suppliers explicitly recommend protecting the compound from light.[5][7] Photodecomposition is a common degradation pathway for iodo-aromatic compounds, where the energy from UV or visible light can be sufficient to cleave the relatively weak carbon-iodine bond, potentially generating radical species that can lead to discoloration and the formation of complex impurities.

-

Thermal Lability: Elevated temperatures can cause the material to volatilize, decompose, or even polymerize.[1] The energy input can accelerate underlying degradation processes and should be strictly controlled.

-

Chemical Incompatibility: The molecule's reactivity profile dictates that it must be segregated from certain chemical classes to prevent degradation.

-

Strong Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the molecule, potentially leading to the cleavage of the pyridine ring or reaction at the C-I bond.[1] Studies on similar pyridine compounds have shown oxidation can lead to N-oxides or nitropyridines.[8]

-

Strong Reducing Agents: The presence of strong reducing agents can also compromise the molecule's integrity.[1]

-

Strong Acids and Bases: The pyridine nitrogen is weakly basic and can react with strong acids. Strong bases may promote nucleophilic substitution or other side reactions.[9][10]

-

The following diagram illustrates the primary environmental factors that can compromise the stability of this compound.